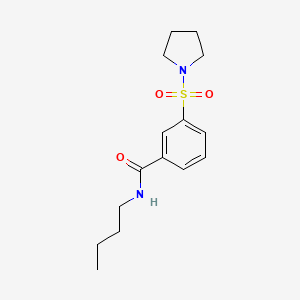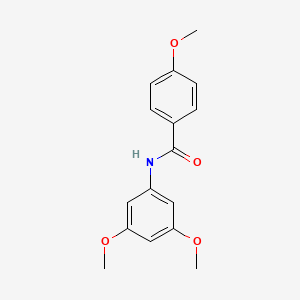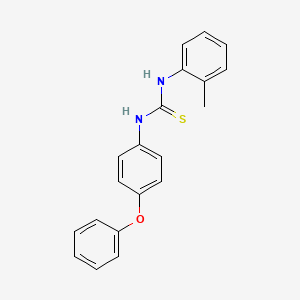
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl 4-morpholinecarbodithioate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DT-13 and has been studied for its possible use in cancer treatment, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of DT-13 involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to cell death. DT-13 has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DT-13 has been found to have anti-inflammatory effects and neuroprotective effects in animal studies. It has been shown to reduce inflammation in the brain and protect against damage caused by ischemia/reperfusion injury. DT-13 has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-13 has shown promising results in preclinical studies, but its efficacy and safety in humans are still unknown. More research is needed to determine the optimal dosage and administration of DT-13 for various applications. DT-13 is also a relatively new compound, and its synthesis can be challenging, which may limit its availability for research.
Direcciones Futuras
1. Further studies are needed to determine the efficacy and safety of DT-13 in humans for various applications.
2. The potential of DT-13 as a neuroprotective agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further explored.
3. DT-13's anti-inflammatory effects and potential use in treating inflammatory disorders, such as rheumatoid arthritis, should be investigated.
4. The use of DT-13 as a combination therapy with other anti-cancer agents should be explored to enhance its anti-tumor effects.
5. Studies should be conducted to determine the pharmacokinetics and pharmacodynamics of DT-13 to optimize its dosage and administration.
In conclusion, DT-13 is a promising compound with potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Its mechanism of action involves the inhibition of the Akt/mTOR and NF-κB signaling pathways. Further research is needed to determine its efficacy and safety in humans and optimize its dosage and administration.
Métodos De Síntesis
The synthesis of DT-13 involves the reaction of 2,3-dimethylindole with ethyl chloroformate to form 2-(2,3-dimethyl-1H-indol-1-yl) ethyl chloroformate. This intermediate is then reacted with morpholine-4-carbodithioic acid to produce DT-13.
Aplicaciones Científicas De Investigación
DT-13 has been extensively studied for its potential use in cancer treatment. Studies have shown that DT-13 has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. DT-13 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for cancer treatment.
Propiedades
IUPAC Name |
[2-(2,3-dimethylindol-1-yl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-13(2)19(15-6-4-3-5-14(12)15)16(20)11-23-17(22)18-7-9-21-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRYTWUFAYXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC(=S)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)


![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)

![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



![1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5789826.png)
